An In-depth Technical Guide to 1-(2-Chloro-6-hydroxyphenyl)ethanone
An In-depth Technical Guide to 1-(2-Chloro-6-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Chloro-6-hydroxyphenyl)ethanone (CAS No. 55736-04-4). It is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for novel spiropiperidine-based stearoyl-CoA desaturase-1 (SCD1) inhibitors. This document details its physicochemical characteristics, spectral data, synthesis protocols, and its application in medicinal chemistry. All quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate understanding and application in a research and development setting.
Chemical and Physical Properties
1-(2-Chloro-6-hydroxyphenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with a chlorine atom, a hydroxyl group, and an acetyl group. Its structure lends itself to a variety of chemical transformations, making it a valuable building block in organic synthesis.
Table 1: Physicochemical Properties of 1-(2-Chloro-6-hydroxyphenyl)ethanone
| Property | Value | Reference |
| CAS Number | 55736-04-4 | [1][2] |
| Molecular Formula | C₈H₇ClO₂ | [2] |
| Molecular Weight | 170.59 g/mol | [2] |
| Appearance | Off-white to yellow solid | [2] |
| Boiling Point | 225.4 °C at 760 mmHg | [2] |
| Melting Point | Not explicitly found in search results | |
| Solubility | No quantitative data available |
Spectral Data
The following tables summarize the key spectral data for the characterization of 1-(2-Chloro-6-hydroxyphenyl)ethanone. While specific spectral data with explicit peak assignments for this exact compound were not found in the provided search results, the expected regions and types of signals based on its structure and data from analogous compounds are described.
Table 2: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (acetyl) | ~2.5 | Singlet | N/A |
| Aromatic CH | 6.8 - 7.5 | Multiplet | |
| OH | ~5.0 - 12.0 (broad) | Singlet | N/A |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~200 |
| Aromatic C-Cl | ~130 |
| Aromatic C-OH | ~155 |
| Aromatic CH | 115 - 140 |
| CH₃ | ~25-30 |
Table 4: Predicted IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (phenolic) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (ketone) | 1650 - 1700 | Strong |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (phenol) | 1200 - 1300 | Strong |
| C-Cl Stretch | 600 - 800 | Medium |
Table 5: Predicted Mass Spectrometry Data
| Fragment | m/z | Comments |
| [M]⁺ | 170/172 | Molecular ion peak with isotopic pattern for one chlorine atom. |
| [M - CH₃]⁺ | 155/157 | Loss of the methyl group from the acetyl moiety. |
| [M - COCH₃]⁺ | 127/129 | Loss of the acetyl group. |
Experimental Protocols
Synthesis of 1-(2-Chloro-6-hydroxyphenyl)ethanone
Two primary methods for the synthesis of 1-(2-Chloro-6-hydroxyphenyl)ethanone have been reported.
Method A: From 2-Amino-6-chloro-acetophenone
This method involves the diazotization of the amino group followed by hydrolysis to the hydroxyl group.[1]
Method B: From 2-Chloro-6-hydroxybenzonitrile
This protocol details the synthesis via a Grignard reaction.[1]
Reagents and Materials:
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2-Chloro-6-hydroxybenzonitrile
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Methylmagnesium bromide solution (e.g., 1.4 M in toluene/THF)
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Tetrahydrofuran (THF), anhydrous
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Toluene
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Hydrochloric acid (aqueous solution)
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Dichloromethane (DCM)
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Hexane
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Water
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Argon (or other inert gas)
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Standard laboratory glassware for inert atmosphere reactions
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Sealed tube for heating
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Rotary evaporator
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Column chromatography setup (silica gel)
Procedure:
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Under an argon atmosphere, dissolve 2-chloro-6-hydroxybenzonitrile (e.g., 614 mg, 4 mmol) in anhydrous tetrahydrofuran (10 mL).
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Slowly add a solution of methylmagnesium bromide in toluene/THF (e.g., 1.4 M, 6.4 mL, 9 mmol) to the reaction mixture. Gas evolution will be observed.
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Stir the mixture at room temperature until the gas evolution ceases.
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Transfer the reaction mixture to a sealed tube and heat at 65 °C overnight with stirring.
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After cooling to room temperature, quench the reaction by the careful addition of water.
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Acidify the mixture with an aqueous solution of hydrochloric acid.
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Extract the organic layer with dichloromethane.
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Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and hexane (e.g., 1:1) to yield 1-(2-Chloro-6-hydroxyphenyl)ethanone.
Caption: Synthesis workflow for 1-(2-Chloro-6-hydroxyphenyl)ethanone.
Application in the Synthesis of Spiropiperidine-based SCD1 Inhibitors
1-(2-Chloro-6-hydroxyphenyl)ethanone is a crucial precursor in the multi-step synthesis of spiropiperidine-based stearoyl-CoA desaturase-1 (SCD1) inhibitors. The general synthetic strategy involves the reaction of the phenolic hydroxyl group and the acetyl group to form a spirocyclic core.
Caption: General workflow for the synthesis of SCD1 inhibitors.
Chemical Reactivity
The chemical reactivity of 1-(2-Chloro-6-hydroxyphenyl)ethanone is dictated by its three key functional groups:
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Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This reactivity is central to its use in forming ether linkages, as seen in the synthesis of spiropiperidine derivatives.
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Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The alpha-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in various condensation and alkylation reactions.
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Aromatic Ring and Chloro Substituent: The aromatic ring can undergo electrophilic aromatic substitution, with the directing effects of the hydroxyl, acetyl, and chloro groups influencing the position of substitution. The chloro group is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.
Conclusion
1-(2-Chloro-6-hydroxyphenyl)ethanone is a versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active molecules, particularly in the development of SCD1 inhibitors. This guide has summarized its key chemical and physical properties, provided an overview of its spectral characteristics, and detailed experimental protocols for its synthesis and application. The provided information aims to support researchers and drug development professionals in the effective utilization of this compound in their synthetic endeavors.
